molecular formula C19H17F3N2O2 B2703205 N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 2418712-93-1

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B2703205
CAS RN: 2418712-93-1
M. Wt: 362.352
InChI Key: WUCSDJWUMMOSQB-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide works by selectively inhibiting the activity of BTK and ITK kinases. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in various types of lymphoma. ITK, on the other hand, is involved in the activation of T-cells, which play a critical role in the immune response against cancer cells. By inhibiting the activity of these kinases, N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide blocks the signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to have potent anti-tumor activity in various preclinical models of cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In addition, N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide has been shown to enhance the immune response against cancer cells by promoting the activation of T-cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is its selectivity for BTK and ITK kinases, which reduces the risk of off-target effects. In addition, N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide has shown good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is its potential for drug resistance, which may limit its long-term efficacy in the treatment of cancer.

Future Directions

There are several future directions for the development of N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide as a cancer therapy. One potential direction is the combination of N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is the development of biomarkers to predict the response to N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide in different types of cancer. Furthermore, the development of more potent and selective BTK and ITK inhibitors may lead to the development of more effective cancer therapies in the future.
Conclusion:
N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selective inhibition of BTK and ITK kinases makes it a promising candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and overcome potential limitations such as drug resistance.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclopentylamine to obtain the intermediate product. This is followed by the reaction with furan-2-carboxylic acid to yield the final product, N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide.

Scientific Research Applications

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer. It has shown promising results in preclinical studies as a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are known to play a critical role in the growth and survival of cancer cells.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-7-5-13(6-8-14)16-9-10-17(26-16)18(25)24(12-11-23)15-3-1-2-4-15/h5-10,15H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCSDJWUMMOSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide

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